

# Nickel Octaethylporphyrin: A Comprehensive Guide to its Molecular Geometry and Conformation

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## Compound of Interest

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## Abstract

Nickel(II) Octaethylporphyrin (Ni(OEP)) is a synthetic porphyrin that serves as a crucial model compound for understanding the complex structural dynamics of naturally occurring heme systems. Its relatively simple, yet conformationally flexible, structure provides a unique platform for investigating the interplay of electronic effects, steric strain, and crystal packing forces that dictate the geometry of the porphyrin macrocycle. This in-depth technical guide synthesizes crystallographic data, spectroscopic findings, and computational studies to provide a comprehensive overview of the molecular geometry and conformational landscape of Ni(OEP). Particular emphasis is placed on the co-existence of planar and non-planar (ruffled and saddled) conformations, with detailed quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding for researchers in chemistry, biology, and drug development.

## Introduction

Porphyrins and their metallo-derivatives are fundamental to a vast array of biological functions, including oxygen transport (hemoglobin), electron transfer (cytochromes), and photosynthesis (chlorophylls). The precise biological activity of these molecules is intimately linked to the three-dimensional structure of the porphyrin macrocycle. Nickel(II) octaethylporphyrin (Ni(OEP)), a

synthetic analogue, has emerged as an invaluable tool for probing the subtle structural variations of the porphyrin core.[1] Its D<sub>4h</sub> symmetric substitution pattern simplifies spectroscopic analysis, while the electronic nature of the central nickel(II) ion promotes a rich conformational diversity.[2] This guide delves into the core principles governing the molecular geometry and conformational states of Ni(OEP).

## Molecular Geometry of Nickel Octaethylporphyrin

The molecular geometry of Ni(OEP) is primarily defined by the coordination of the central nickel(II) ion with the four nitrogen atoms of the porphyrin macrocycle. The ideal, strain-free geometry is planar (D<sub>4h</sub> symmetry). However, the small ionic radius of the Ni(II) ion often induces a distortion from planarity to achieve more favorable Ni-N bond lengths.[3][4] This results in a variety of non-planar conformations.

### Bond Lengths and Angles

The precise bond lengths and angles within the Ni(OEP) molecule are highly dependent on its conformational state and the surrounding environment (e.g., crystal lattice). X-ray crystallography has been the primary tool for elucidating these parameters in the solid state.

Table 1: Selected Bond Lengths and Angles for Tetragonal Crystal Form of Ni(OEP)[5]

Parameter	Value (Å or °)
Ni-N Bond Length	1.929 (3) Å
C $\alpha$ -N Bond Length	1.383 (5) Å
C $\alpha$ -C $\beta$ Bond Length	1.442 (6) Å
C $\beta$ -C $\beta$ Bond Length	1.355 (7) Å
C $\alpha$ -C $m$ Bond Length	1.381 (6) Å
N-Ni-N (adjacent) Angle	90.0 °
N-Ni-N (opposite) Angle	180.0 °
C $\alpha$ -N-C $\alpha$ Angle	106.8 (3) °
Ni-N-C $\alpha$ Angle	126.6 (3) °

Note: C $\alpha$  refers to the pyrrolic carbon atoms bonded to nitrogen, C $\beta$  to the pyrrolic carbon atoms bonded to ethyl groups, and C $m$  to the methine bridge carbon atoms.

## Conformational Analysis of Nickel Octaethylporphyrin

Ni(OEP) is known to exist in multiple conformations, with the most significant being the planar, ruffled, and saddled forms. The energy landscape connecting these conformers is relatively shallow, allowing for interconversion in solution.

### Planar vs. Non-Planar Conformations

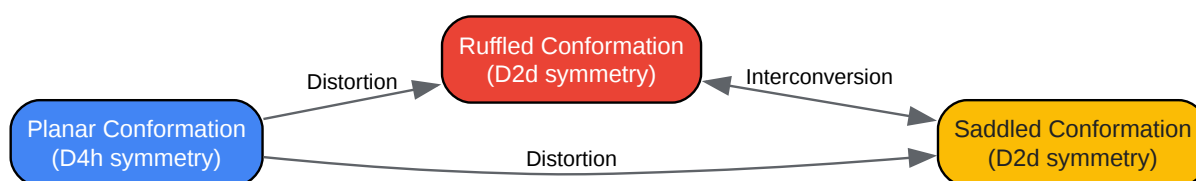
In the solid state, the conformation of Ni(OEP) is heavily influenced by crystal packing forces. A planar conformation has been observed in a triclinic crystal lattice, with Ni-N distances in the range of 1.946–1.958 Å.<sup>[3][4]</sup> In contrast, a distorted, ruffled structure is found in the tetragonal crystal lattice, featuring a shorter Ni-N bond length of 1.929 Å.<sup>[3][4][5]</sup> The driving force for this distortion is the optimization of the Ni-N bond strength, as the small Ni(II) ion fits snugly into the porphyrin core, causing out-of-plane deviations of the pyrrole rings.<sup>[3][4]</sup>

### Ruffled and Saddled Conformations

The two primary non-planar distortions observed for metalloporphyrins are ruffling and saddling.

- **Ruffling:** In a ruffled conformation ( $D_{2d}$  symmetry), the meso-carbons are displaced alternately above and below the mean porphyrin plane. This type of distortion is common for metalloporphyrins with small central metal ions like Ni(II).<sup>[6]</sup>
- **Saddling:** A saddled conformation (also  $D_{2d}$  symmetry) involves the tilting of adjacent pyrrole rings in opposite directions, with two opposite pyrroles tilted up and the other two tilted down relative to the mean plane.

Quantum chemical calculations have shown that for Ni(OEP), various conformers with different arrangements of the peripheral ethyl groups exhibit some degree of ruffling.<sup>[3][4]</sup> The energy difference between saddled and ruffled conformations can be small, and for some highly substituted porphyrins, these conformations can be nearly equienergetic.<sup>[6][7]</sup>



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Conformational landscape of Ni(OEP).

## Experimental Protocols

The characterization of the molecular geometry and conformation of Ni(OEP) relies on a combination of experimental techniques.

### X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the overall conformation of the porphyrin macrocycle.

Methodology:

- **Crystal Growth:** Single crystals of Ni(OEP) suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent (e.g., dichloromethane, chloroform, or toluene).
- **Data Collection:** A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to minimize the difference between the observed and calculated structure factors, yielding the final, high-resolution crystal structure.

[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the solution-state structure and dynamics of Ni(OEP). The chemical shifts of the protons on the porphyrin ring are highly sensitive to the macrocycle's conformation.

Methodology:

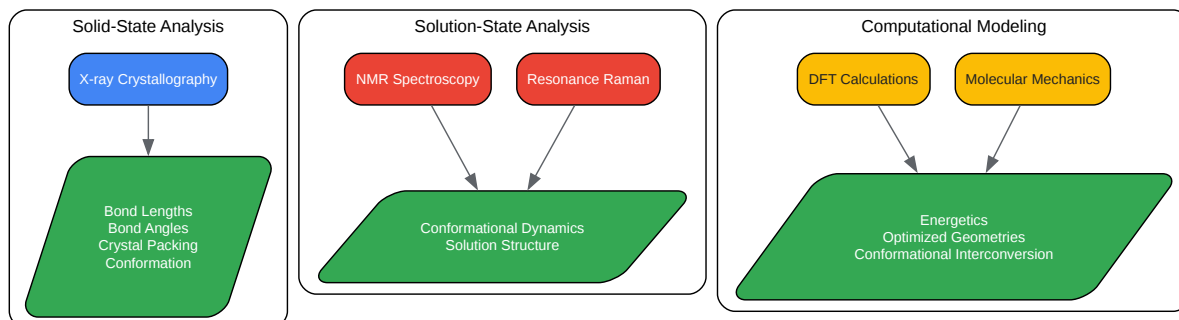
- **Sample Preparation:** A solution of Ni(OEP) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ).
- **$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is acquired on a high-field NMR spectrometer. The large ring current of the porphyrin macrocycle results in a characteristic spread of proton resonances, with the inner NH protons (in free-base porphyrins) appearing at very high field (negative ppm values) and the peripheral meso and  $\beta$ -pyrrolic protons appearing at low field (8-10 ppm).[\[8\]](#)
- **Advanced NMR Techniques:** Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine through-space proximities between protons, providing valuable information about the relative orientation of the ethyl groups and the overall conformation in solution.[\[8\]](#)

## Resonance Raman Spectroscopy

Objective: To identify and characterize specific vibrational modes that are sensitive to the conformation of the porphyrin core.

Methodology:

- **Sample Preparation:** A solution of Ni(OEP) is prepared in a suitable solvent.
- **Data Acquisition:** The sample is irradiated with a laser at a wavelength that coincides with an electronic absorption band of the porphyrin (e.g., the Soret or Q-bands). The scattered light is collected and analyzed by a spectrometer.
- **Spectral Analysis:** The resonance Raman spectrum will show enhanced intensities for vibrational modes that are coupled to the electronic transition. Certain low-frequency modes are known to be sensitive to out-of-plane distortions of the porphyrin macrocycle, providing a fingerprint for different conformations.[\[9\]](#)



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